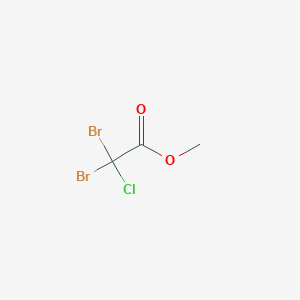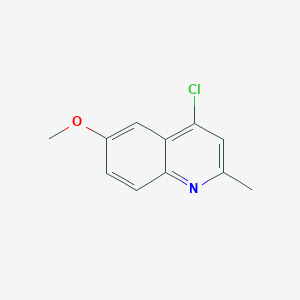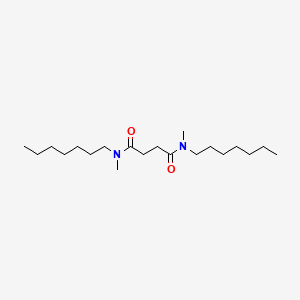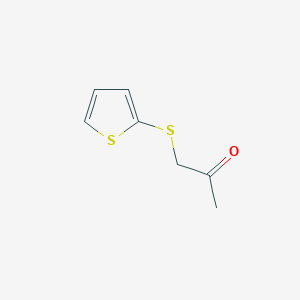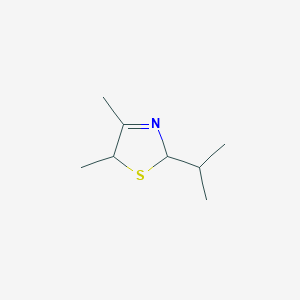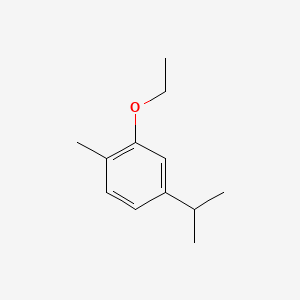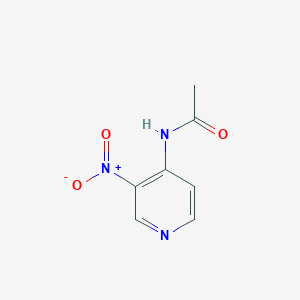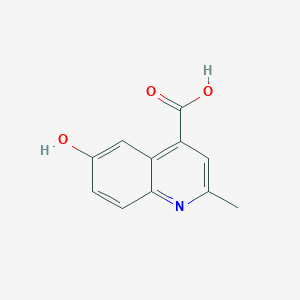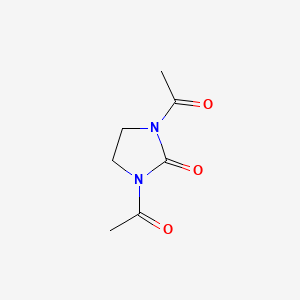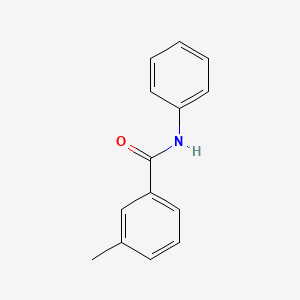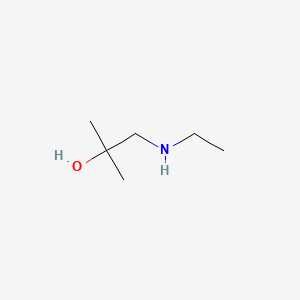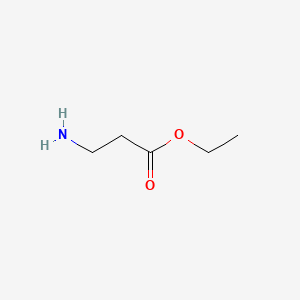![molecular formula C15H11F3O2 B1597465 4-[3-(Trifluoromethyl)phenyl]phenylacetic acid CAS No. 877607-26-6](/img/structure/B1597465.png)
4-[3-(Trifluoromethyl)phenyl]phenylacetic acid
Descripción general
Descripción
“4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” is a chemical compound with the CAS Number: 877607-26-6. It has a molecular weight of 280.25 . The IUPAC name for this compound is [3’-(trifluoromethyl)[1,1’-biphenyl]-4-yl]acetic acid .
Synthesis Analysis
The synthesis of “4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” involves a process called diolefination. This process is mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Molecular Structure Analysis
The linear formula of “4-[3-(Trifluoromethyl)phenyl]phenylacetic acid” is C15H11F3O2 . The SMILES string representation is OC(=O)CcAplicaciones Científicas De Investigación
Photodecarboxylation and Synthetic Chemistry
Research demonstrates the efficient photodecarboxylation of CF3-substituted phenylacetic and mandelic acids to yield corresponding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols. This process highlights the facilitation by the CF3 group in the excited state ionic photodecarboxylation of phenylacetic acids, underscoring its importance in synthetic organic chemistry for the generation of benzylic carbanions reacting with water (M. Burns & M. Lukeman, 2010).
Peptide Synthesis
The novel 3-nitro-2-pyridinesulfenyl (Npys) group has been reported for the protection and activation of amino and hydroxyl groups for peptide synthesis. This development is significant for synthetic chemistry, especially in the synthesis of peptides, where the Npys group offers selective removal and resistance to certain acids, presenting a methodological advancement in peptide bond formation (R. Matsueda & R. Walter, 2009).
Photocatalysis in Organic Synthesis
Arylacetic acids have been utilized as sources for benzyl radicals in the photocatalyzed benzylation of electrophilic olefins, demonstrating the wide applicability of arylacetic acids in photocatalyzed reactions in organic synthesis. This process, using tetrabutylammonium decatungstate as a photocatalyst, showcases the versatility of arylacetic acids in the functionalization of olefins and highlights the potential for innovative applications in material science and drug development (Luca Capaldo et al., 2016).
Plant Biology and Regeneration
4-Phenylbutyric acid, related to phenylacetic acid, promotes plant regeneration by mimicking the effect of exogenous auxin. This discovery opens new avenues for research in plant tissue culture engineering and provides insights into the plant β-oxidation pathway, demonstrating the broader biological applications of phenylacetic acid derivatives in enhancing auxin-dependent plant growth and development (Akira Iwase et al., 2022).
Chemical Reactivity and Antibody Binding Site
A study on the chemical reactivity at an antibody binding site elicited by the mechanistic design of a synthetic antigen illustrates the intricate interplay between chemical design and biological function. This research underscores the potential of phenylacetic acid derivatives in probing and understanding biological mechanisms, offering a methodological basis for the development of novel therapeutic agents through the precise modulation of antibody-antigen interactions (A. Tramontano et al., 1986).
Propiedades
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(19)20/h1-7,9H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYDJMPAMHYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362645 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]phenylacetic acid | |
CAS RN |
877607-26-6 | |
| Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



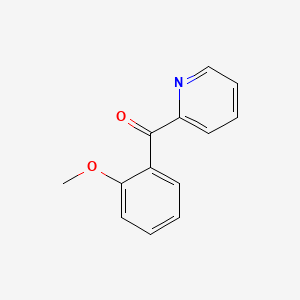
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)
